molecular formula C18H18N2O B8022024 Trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one

Trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one

Cat. No.: B8022024
M. Wt: 278.3 g/mol
InChI Key: QDCNAGJMBCPFPL-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one is a complex organic compound with the molecular formula C18H18N2O. This compound is part of the pyrroloquinoline family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one
  • Trans-2-benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester

Uniqueness

Trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one is unique due to its specific structural features and the resulting biological activities

Properties

IUPAC Name

(3aS,9bR)-2-benzyl-3,3a,5,9b-tetrahydro-1H-pyrrolo[3,4-c]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c21-18-16-12-20(10-13-6-2-1-3-7-13)11-15(16)14-8-4-5-9-17(14)19-18/h1-9,15-16H,10-12H2,(H,19,21)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCNAGJMBCPFPL-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CC3=CC=CC=C3)C(=O)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](CN1CC3=CC=CC=C3)C(=O)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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